

A Technical Guide to the Solubility of Trifloxysulfuron in Organic Solvents

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Compound of Interest

Compound Name: *Trifloxysulfuron*

Cat. No.: *B132728*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **trifloxysulfuron**, a sulfonylurea herbicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a visualization of its biochemical mechanism of action.

Core Concepts: Trifloxysulfuron and Solubility

Trifloxysulfuron, primarily available as its sodium salt, is a potent post-emergence herbicide. [1] Its efficacy is intrinsically linked to its formulation and ability to be delivered to the target plant. Understanding its solubility in different organic solvents is paramount for developing stable and effective formulations, as well as for designing analytical procedures for residue analysis. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a critical physical property in chemical and pharmaceutical sciences.

Quantitative Solubility Data

The solubility of **trifloxysulfuron** sodium in a range of organic solvents has been determined at standard laboratory temperatures. The data presented below is compiled from publicly available regulatory summaries and databases, offering a comparative look at its behavior in different chemical environments.

Table 1: Solubility of **Trifloxsulfuron** Sodium in Various Organic Solvents

Organic Solvent	Solubility at 25 °C (g/L)[2]	Solubility at 20 °C (mg/L)
Methanol	50	50000[3]
Acetone	17	17000[3]
Ethyl Acetate	3.8	3800[3]
Dichloromethane	0.790	Not Available
n-Octanol	4.4	Not Available
Toluene	<0.001	1.0[3]
Hexane	<0.001	Not Available

Note: Data from different sources may be subject to slight variations due to different experimental conditions.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "flask method" is a widely recognized and reliable technique for determining the solubility of substances, particularly for those with a solubility greater than 10^{-2} g/L, making it suitable for **trifloxsulfuron** in many organic solvents.[4][5] This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 105.[4][6][7]

Principle of the Flask Method

A supersaturated solution is created by adding an excess amount of the test substance (**trifloxsulfuron**) to a specific volume of the organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of **trifloxsulfuron** in the clear liquid phase is determined using a suitable analytical method.

Materials and Apparatus

- Test Substance: **Trifloxsulfuron** sodium (analytical grade)

- Solvents: High-purity organic solvents (e.g., methanol, acetone, ethyl acetate)
- Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes
- Equipment:
 - Constant temperature water bath or shaker incubator
 - Analytical balance
 - Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
 - Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV))

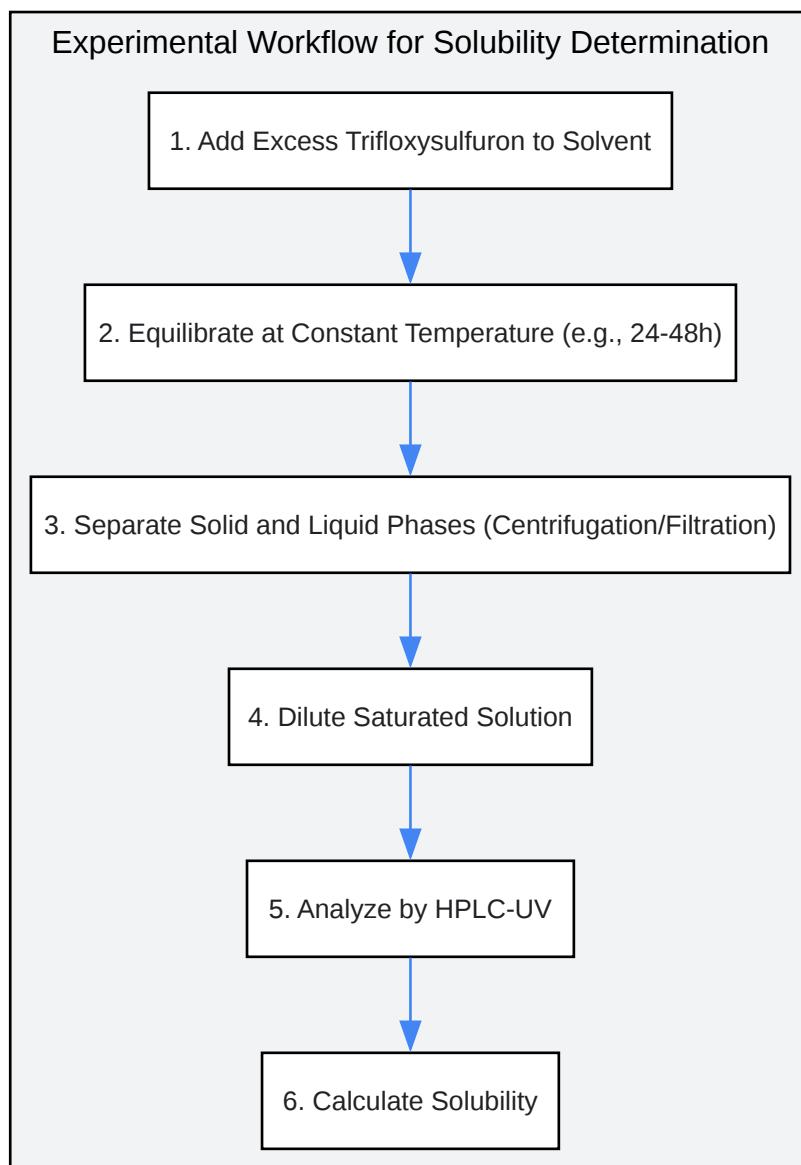
Step-by-Step Procedure

- Preparation:
 - Bring the organic solvent to the desired experimental temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$).
 - Weigh an amount of **trifloxysulfuron** sodium that is in excess of its expected solubility and add it to a flask.
- Equilibration:
 - Add a known volume of the temperature-controlled solvent to the flask containing the **trifloxysulfuron**.
 - Stopper the flask and place it in a shaker or stirrer within a constant temperature bath.
 - Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but typically 24 to 48 hours is adequate.
- Phase Separation:
 - Once equilibrium is achieved, allow the mixture to stand in the constant temperature bath to permit the undissolved solid to settle.

- Carefully separate the saturated solution from the solid phase. This can be achieved by either:
 - Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.
 - Filtration: Draw the solution through a membrane filter that does not interact with the solute or solvent.
- Quantification:
 - Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent.
 - Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of **trifloxsulfuron**.
 - Prepare a calibration curve using standard solutions of **trifloxsulfuron** to ensure accurate quantification.
- Data Reporting:
 - Calculate the solubility in grams per liter (g/L) or milligrams per liter (mg/L).
 - The experiment should be performed in replicate (at least in triplicate) to ensure the reliability of the results.
 - Report the mean solubility value and the standard deviation, along with the experimental temperature.

Visualizing Key Processes

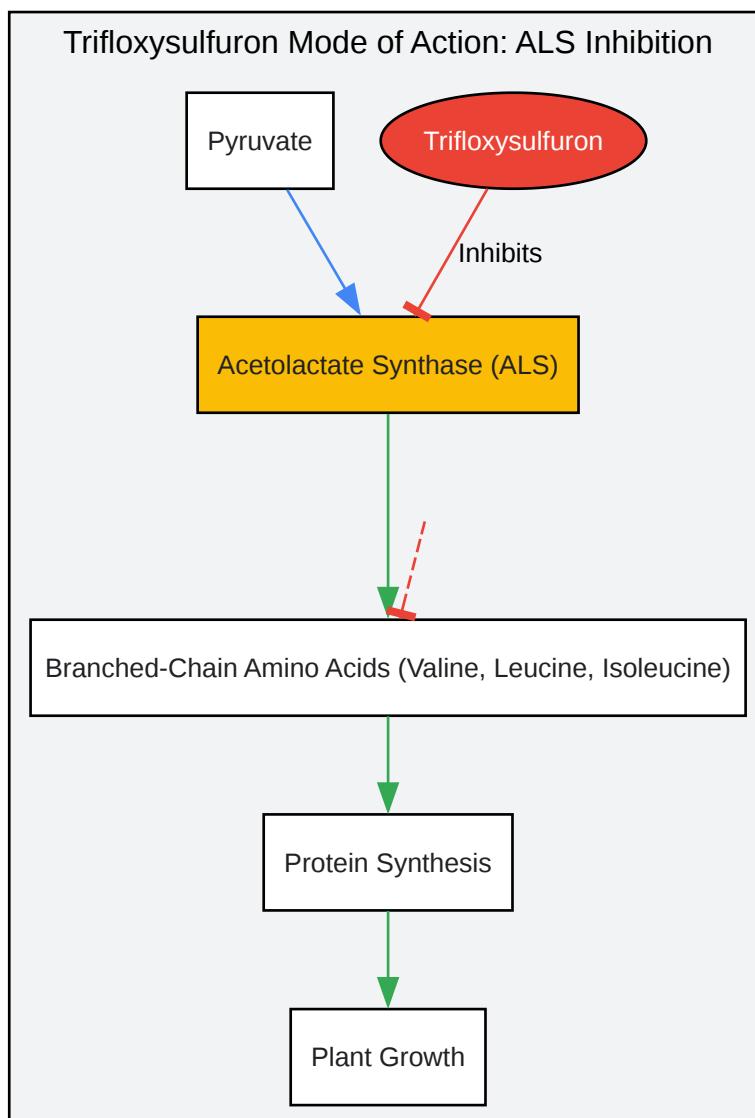
To better understand the context of **trifloxsulfuron**'s application and analysis, the following diagrams illustrate its mode of action and a general workflow for experimental solubility determination.



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A conceptual workflow for determining the solubility of **trifloxsulfuron**.

Trifloxsulfuron exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][2]} This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^{[2][8]} The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.^[8]



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The inhibitory effect of **trifloxsulfuron** on the acetolactate synthase (ALS) pathway.

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